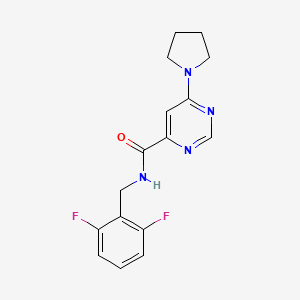

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O/c17-12-4-3-5-13(18)11(12)9-19-16(23)14-8-15(21-10-20-14)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIESQMHBHHLSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The compound's unique structure, characterized by the presence of a difluorobenzyl group and a pyrrolidine moiety, enhances its biological activity and selectivity towards various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is depicted below:

| Structure | Description |

|---|---|

| Structure | Contains a pyrimidine core with a difluorobenzyl substituent and a pyrrolidine moiety. |

The difluorobenzyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with target proteins.

This compound primarily functions as an inhibitor of specific kinases involved in cancer progression. The binding affinity of this compound to its targets is significantly influenced by its structural features. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines by interfering with signaling pathways critical for tumor growth .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.09 ± 0.0085 | Induces apoptosis |

| A549 (lung cancer) | 0.03 ± 0.0056 | Inhibits cell proliferation |

| Colo-205 (colon cancer) | 0.01 ± 0.074 | Cell cycle arrest |

| A2780 (ovarian cancer) | 0.12 ± 0.064 | Apoptosis induction |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure–activity relationship (SAR). Variations in the substituents on the pyrimidine ring significantly affect its potency and selectivity towards different kinases. For instance, modifications to the pyrrolidine moiety have been shown to enhance inhibitory activity against specific targets .

Case Studies

Case Study 1: Inhibition of NAPE-PLD

In a study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), this compound was identified as a potent inhibitor. It demonstrated an IC50 value of approximately 72 nM, indicating strong inhibitory effects on lipid mediators involved in various physiological processes .

Case Study 2: Comparison with Similar Compounds

Comparative analysis with other pyrimidine derivatives revealed that this compound exhibited superior binding affinity and selectivity due to its unique substitution pattern:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| N-(3-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | 10 | Kinase inhibitor |

| N-(2-chlorobenzyl)-5-(morpholin-1-yl)pyrimidine-4-carboxamide | 15 | Anticancer activity |

| N-(4-methylbenzyl)-7-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | 20 | Antiviral properties |

The difluoro group enhances lipophilicity and binding interactions with target proteins, leading to improved pharmacokinetic profiles .

Scientific Research Applications

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a pyrimidine core with a difluorobenzyl group and a pyrrolidine moiety. It has potential therapeutic applications and has garnered interest in medicinal chemistry. The difluorobenzyl group enhances its lipophilicity and biological activity, making it a candidate for pharmacological studies.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be modified through various synthetic pathways to enhance its biological properties or to create analogs for further study.

Synthesis

this compound can be synthesized through several methods:

- Palladium-catalyzed cross-coupling reactions

- Nucleophilic substitution reactions

- Amide coupling

These methods demonstrate the versatility and complexity involved in synthesizing this compound.

Potential Applications

this compound has potential applications in inhibiting certain kinases involved in cancer progression. Studies have indicated that compounds with similar structures exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions. The compound's ability to interact with specific enzymes or receptors is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Structural Similarity and Uniqueness

this compound shares structural similarities with other compounds that exhibit biological activity:

| Compound Name | Biological Activity |

|---|---|

| N-(3-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide | Kinase inhibitor |

| N-(2-chlorobenzyl)-5-(morpholin-1-yl)pyrimidine-4-carboxamide | Anticancer activity |

| N-(4-methylbenzyl)-7-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | Antiviral properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other heterocyclic derivatives, particularly those with antitumor activity. Below is a detailed analysis:

Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The pyrimidine core in the target compound may offer distinct electronic and steric properties compared to the benzamide core in Compound 10. Benzamide derivatives, like Compound 10, often exhibit strong π-π stacking interactions with aromatic residues in enzyme active sites .

Substituent Effects :

- The pyrrolidine (5-membered ring) in the target compound versus the piperidine (6-membered ring) in Compound 10 impacts conformational flexibility and hydrogen-bonding capacity. Piperidine’s larger ring size may enhance binding to targets requiring deeper hydrophobic pockets.

- Both compounds share the 2,6-difluorobenzyl group , which is associated with improved metabolic stability and target affinity in kinase inhibitors (e.g., EGFR or VEGFR inhibitors) .

The absence of activity data for the target compound precludes direct efficacy comparisons, but structural similarities suggest possible overlap in mechanism (e.g., kinase or protease inhibition).

Research Findings and Hypotheses

- Structural Optimization : The pyrimidine scaffold may allow for modular substitutions (e.g., halogens or alkyl groups) to fine-tune potency and selectivity, a strategy less feasible with rigid benzamide cores.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (i) Preparation of the 2,6-difluorobenzylamine intermediate via the Gabriel synthesis, using 2,6-difluorobenzyl chloride, phthalimide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve yields >90% . Hydrolysis with aqueous KOH under Dean-Stark conditions isolates the amine. (ii) Coupling of the pyrrolidine-pyrimidine core using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBrOP) or similar coupling agents in dichloromethane with triethylamine as a base. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the final compound . Optimization: Use stoichiometric control (1.2–1.5 equiv of coupling reagent) and inert atmosphere to minimize side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR to verify substituent positions (e.g., difluorobenzyl protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 3.1–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇F₂N₄O: 349.1325; observed: 349.1328) .

- HPLC-PDA (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for assessing its biological activity?

- Methodological Answer :

- Radioligand binding assays (e.g., using ¹²⁵I-triptorelin) to evaluate receptor affinity and allosteric modulation potential .

- Functional assays (cAMP accumulation or calcium flux) to determine agonist/antagonist activity at target receptors (e.g., GnRH) .

- Cytotoxicity profiling in cancer cell lines (e.g., AML, MDS) using MTT or CellTiter-Glo assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives?

- Methodological Answer :

- Perform comparative molecular docking to analyze binding modes of active vs. inactive derivatives (e.g., using Glide or AutoDock). Focus on steric clashes or hydrogen-bonding disruptions with key residues .

- Validate hypotheses via site-directed mutagenesis of target receptors (e.g., mutating Thr³²⁸ in GnRH to assess hydrogen-bonding requirements) .

- Use free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .

Q. What strategies optimize pharmacokinetic properties like plasma protein binding (PPB) and half-life?

- Methodological Answer :

- Introduce polar substituents (e.g., sulfonamide groups) to reduce PPB. For example, analogs with N-azetidinesulfonamide showed improved PPB (<90%) and extended half-lives in preclinical models .

- Modify logP values via fluorination or pyrrolidine N-methylation to balance solubility and membrane permeability .

- Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Q. How should researchers characterize crystalline forms and their impact on bioavailability?

- Methodological Answer :

- X-ray diffraction (SCXRD/PXRD) to determine crystal packing and polymorphism. For example, a monoclinic P2₁/c space group with Z’=1 was reported for related pyrimidine carboxamides .

- Differential Scanning Calorimetry (DSC) to assess melting points and thermal stability (e.g., Tm = 250–300°C) .

- Solubility studies in biorelevant media (FaSSIF/FeSSIF) to correlate crystallinity with dissolution rates .

Q. What methodological considerations are critical for detecting allosteric modulation by this compound?

- Methodological Answer :

- Use dissociation rate assays with radiolabeled orthosteric ligands (e.g., ¹²⁵I-triptorelin) to measure accelerated off-rates indicative of allostery .

- Apply Schild analysis to distinguish non-competitive inhibition (allosteric) from competitive binding .

- Validate findings with BRET/FRET-based biosensors to monitor conformational changes in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.